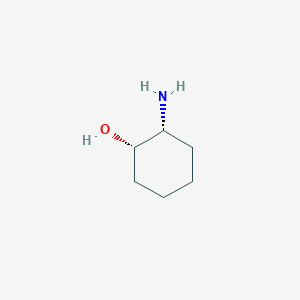

(1S,2R)-2-Aminocyclohexanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369200 | |

| Record name | (1S,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108267-20-5 | |

| Record name | (1S,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1S,2R)-2-Aminocyclohexanol: Properties, Reactivity, and Applications

Foreword

(1S,2R)-2-Aminocyclohexanol is a chiral amino alcohol that has emerged as a cornerstone in modern organic and medicinal chemistry. Its rigid cyclohexyl backbone, coupled with the defined cis-stereochemical relationship between its amino and hydroxyl functionalities, renders it an invaluable building block and ligand in asymmetric synthesis.[1][2] This guide offers a comprehensive exploration of its core physical and chemical properties, analytical characterization, and key applications, designed to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively harness its synthetic potential.

Molecular Structure and Stereochemistry

The utility of this compound is fundamentally rooted in its three-dimensional architecture. The molecule consists of a cyclohexane ring substituted on adjacent carbons with a primary amine (-NH2) at position 2 and a hydroxyl (-OH) group at position 1.[3]

Key Stereochemical Features:

-

Absolute Configuration: The designation (1S, 2R) defines the absolute stereochemistry at the two chiral centers according to Cahn-Ingold-Prelog priority rules.

-

Cis Configuration: The (1S,2R) arrangement places the amino and hydroxyl groups on the same face of the cyclohexane ring. This cis relationship is critical as it allows for potential intramolecular hydrogen bonding, which influences the compound's conformational preferences and reactivity compared to its trans isomers, such as (1R,2R)-2-aminocyclohexanol.[1][4]

-

Conformational Rigidity: The cyclohexane ring provides a conformationally constrained scaffold, which is a highly desirable trait for a chiral auxiliary or ligand, as it enhances facial selectivity in asymmetric transformations.

Caption: Primary chemical transformations and applications.

Reactions of the Amine Group

The primary amine is a potent nucleophile and readily undergoes standard transformations:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl amides. This is a common strategy for protecting the amine or for incorporating the aminocyclohexanol moiety into larger molecules. [1][5]* N-Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines. Due to the steric environment, mono-alkylation can often be achieved with good selectivity. [1]

Reactions of the Alcohol Group

-

O-Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (1S,2R)-2-aminocyclohexanone, using a variety of standard oxidizing agents. [1]This transformation opens pathways to other derivatives.

Role in Asymmetric Synthesis

The most significant application of this compound is in asymmetric synthesis, where its defined stereochemistry is transferred to a prochiral substrate.

-

Chiral Auxiliary: When covalently attached to a substrate, it can direct the stereoselective formation of new chiral centers, as demonstrated in asymmetric alkylation and aldol reactions. [6]After the desired transformation, the auxiliary can be cleaved and recovered.

-

Chiral Ligand: It serves as a precursor for a wide range of chiral ligands that coordinate to metal centers. [2]These metal-ligand complexes are highly effective catalysts for reactions such as asymmetric transfer hydrogenation of ketones and asymmetric aldol reactions. [7][8]

Synthesis and Characterization

General Synthesis Workflow

Enantiomerically pure this compound is typically prepared via stereoselective methods. One common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric reduction of a precursor ketone. Another established route is the chiral resolution of a derivative, such as trans-2-benzylaminocyclohexanol. [1]

Caption: A typical workflow for obtaining the enantiopure compound.

Protocol: Analytical Characterization by NMR Spectroscopy

Verifying the identity and purity of this compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Objective: To confirm the structure and stereochemistry of the title compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: The spectrum will be complex due to overlapping signals from the cyclohexane ring protons (typically in the 1.2-2.2 ppm range). Key diagnostic signals include the protons on the carbons bearing the functional groups (C1-H and C2-H), which appear as distinct multiplets, typically further downfield (approx. 2.5-3.5 ppm). [9][10]The broad singlets for the -OH and -NH₂ protons are also observable, though their position is concentration and solvent-dependent and they can be exchanged with D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Expected Signals: Six distinct signals are expected for the six carbons of the cyclohexane ring. The carbons attached to the heteroatoms (C-O and C-N) will be the most downfield signals (typically in the 50-80 ppm range).

-

-

Data Analysis:

-

Integrate the proton signals to confirm the relative number of protons.

-

Analyze the coupling constants (J-values) of the C1-H and C2-H protons to confirm their cis relationship.

-

Compare the obtained spectra with reference data to confirm the compound's identity.

-

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in numerous biologically active molecules. Its use as a chiral building block allows for the efficient and stereocontrolled synthesis of complex pharmaceutical targets.

-

Scaffold for Bioactive Molecules: Its rigid framework is an ideal starting point for constructing molecules targeting a range of diseases. Research has explored its derivatives for potential applications in treating neurodegenerative conditions and cancer. [1]* Synthesis of Antiviral Drugs: Chiral amino alcohols are crucial intermediates in the synthesis of many antiviral agents. The principles of asymmetric synthesis using building blocks like this compound are central to producing enantiomerically pure drugs.

-

Natural Product Synthesis: It serves as a key intermediate in the total synthesis of complex natural products that possess the 1,2-amino alcohol functionality. [11]

Safety and Handling

As with any chemical reagent, proper handling is paramount.

-

Hazards: While specific data for the (1S,2R) isomer is limited, related isomers like (1R,2R)-2-aminocyclohexanol are classified as corrosive and can cause severe skin burns and eye damage. [4]It is prudent to handle the (1S,2R) isomer with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. [12]

Conclusion

This compound is more than a simple chemical reagent; it is a powerful tool for precision engineering at the molecular level. Its well-defined stereochemistry and versatile functional groups provide chemists with a reliable platform for constructing complex chiral molecules. From its foundational role in asymmetric catalysis to its application as a key building block in the synthesis of pharmaceuticals, this compound continues to be a compound of high strategic importance in both academic research and industrial drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724651, this compound. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Cyclohexanol, 2-amino-, cis- (CAS 931-15-7). Retrieved from [Link]

-

Ghosh, A. K., & Fidan, M. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8373-8377. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7057408, (1S,2S)-2-aminocyclohexanol. Retrieved from [Link]

-

ResearchGate (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. Retrieved from [Link]

-

Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. Retrieved from [Link]

-

ChemRxiv (2022). Friedel-Crafts Alkylation and Acylation of Biomolecules. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

ResearchGate (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

Real, J. A., et al. (2019). Chiral spin-crossover complexes based on an enantiopure Schiff base ligand with three chiral carbon centers. Dalton Transactions, 48(43), 16298-16307. Retrieved from [Link]

-

Sharpless, K. B., et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 7(84), 53457-53483. Retrieved from [Link]

-

CNR-IRIS (2024). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]

-

Alichem (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 200352-28-9: this compound Hydrochloride [cymitquimica.com]

- 4. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.cnr.it [iris.cnr.it]

- 9. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]

- 10. (1R,2S)-2-aminocyclohexanol(260065-86-9) 1H NMR [m.chemicalbook.com]

- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [myskinrecipes.com]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-Aminocyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, a comprehensive understanding of a chiral molecule's isomeric landscape is not merely academic—it is a prerequisite for the rational design of safe and efficacious therapeutics. This guide provides a deep dive into the stereochemistry of 2-aminocyclohexanol, a versatile chiral building block. We will dissect the nuances of its four stereoisomers, detailing their absolute configurations, the critical role of intramolecular interactions, and the analytical techniques essential for their differentiation and characterization. This document is intended to serve as a technical resource, blending foundational principles with practical, field-proven methodologies.

The Criticality of Stereoisomerism in Pharmacology

In the chiral environment of the human body, enantiomers of a drug can exhibit profound differences in their pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1][3] This principle underscores the necessity for stereospecific synthesis and the resolution of racemic mixtures in drug development.[1][4] The case of 2-aminocyclohexanol, with its two stereocenters, presents a clear example of how stereoisomerism dictates molecular properties and, consequently, biological function.[5] Its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and are increasingly important as chiral auxiliaries and ligands in asymmetric synthesis.[6]

The Stereoisomeric Landscape of 2-Aminocyclohexanol

2-Aminocyclohexanol possesses two chiral centers at carbons 1 and 2, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers can be categorized into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

-

Trans Isomers: (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol. In the more stable chair conformation, the amino and hydroxyl groups are positioned on opposite faces of the cyclohexane ring, tending to occupy diequatorial positions to minimize steric hindrance.[7]

-

Cis Isomers: (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol. In these isomers, the amino and hydroxyl groups are on the same face of the ring.[5] This proximity allows for the formation of a significant intramolecular hydrogen bond between the two functional groups, which plays a crucial role in stabilizing certain conformations.[5][8]

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] For example, in (1R,2S)-2-aminocyclohexanol, the hydroxyl-bearing carbon (C1) has the R configuration, and the amino-bearing carbon (C2) has the S configuration.[5]

Synthesis and Resolution: Pathways to Enantiopurity

The preparation of enantiomerically pure 2-aminocyclohexanol isomers is a cornerstone for their application in asymmetric synthesis and drug development.[6] Both stereospecific synthesis and the resolution of racemic mixtures are viable strategies.

Stereospecific Synthesis

Stereospecific synthetic routes aim to create a single desired stereoisomer. One common approach involves the epoxidation of a cyclohexene precursor followed by a regio- and stereospecific ring-opening reaction with an amine. For instance, the epoxidation of 3-phenoxycyclohexene followed by reaction with an amine can yield specific trans-aminophenoxycyclohexanol derivatives. The synthesis of cis-amino alcohols can be achieved through methods involving neighboring group participation.

Resolution of Racemic Mixtures

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers.[4][9][10] This technique involves reacting a racemic mixture of 2-aminocyclohexanol derivatives with a chiral resolving agent, such as mandelic acid, to form diastereomeric salts.[9][10] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Experimental Protocol: Resolution of rac-trans-2-(N-benzyl)amino-1-cyclohexanol [9][10]

-

Diastereomeric Salt Formation: Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent (e.g., methanol). Add a solution of an equimolar amount of (R)-mandelic acid.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt, (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol-(R)-mandelate, will crystallize out.

-

Isolation and Purification: Isolate the crystals by filtration and wash with a cold solvent. The enantiomeric excess (ee) can be improved by recrystallization.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free enantiopure amino alcohol.

-

Recovery of Resolving Agent: The chiral resolving agent can be recovered from the aqueous layer by acidification.

-

Isolation of the Other Enantiomer: The other enantiomer, (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol, can be recovered from the mother liquor and subsequently purified by forming a salt with (S)-mandelic acid.[9][10]

Spectroscopic Characterization and Absolute Configuration Determination

Unambiguous determination of the relative and absolute stereochemistry of 2-aminocyclohexanol isomers is crucial. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating between cis and trans isomers of aminocyclohexanol.[7][11] The key lies in analyzing the proton-proton coupling constants (J-values) and chemical shifts (δ) of the protons attached to the carbons bearing the amino and hydroxyl groups.[7]

-

Coupling Constants: In the thermodynamically stable diequatorial conformation of the trans isomer, the protons at C1 and C2 are typically diaxial, resulting in a large vicinal coupling constant (³J ≈ 8-12 Hz). In the cis isomer, one substituent will be axial and the other equatorial. This leads to smaller axial-equatorial or equatorial-equatorial coupling constants (³J ≈ 2-5 Hz).

-

Chemical Shifts: The axial or equatorial position of the protons also influences their chemical shifts due to anisotropic effects within the cyclohexane ring.

-

NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm through-space proximity between protons, providing definitive evidence for the relative stereochemistry.[7] For a cis isomer, NOE correlations would be observed between protons on the same face of the ring.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[12][13][14][15] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[12][16]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral compounds.[13][16]

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving good resolution. A typical mobile phase for normal-phase chromatography consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of these solvents is adjusted to optimize selectivity and retention times.[16]

-

Detection: A UV detector is commonly used for detection. If the analyte lacks a chromophore, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Sources

- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Enantiomers and Their Resolution | MDPI [mdpi.com]

- 5. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. westmont.edu [westmont.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Aminocyclanols, II: Stereochemical Studies on a New Ciramadol Analogue by NMR‐Spectroscopy | Semantic Scholar [semanticscholar.org]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. chromatographyonline.com [chromatographyonline.com]

(1S,2R)-2-Aminocyclohexanol: A Versatile Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(1S,2R)-2-Aminocyclohexanol is a pivotal chiral building block in organic synthesis, prized for its rigid cyclic structure and vicinal amino and hydroxyl functionalities. This unique arrangement of stereocenters provides a powerful platform for inducing chirality in a vast array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its sophisticated applications as a chiral auxiliary and a precursor for high-performance ligands in asymmetric catalysis. We will delve into the mechanistic underpinnings of its stereodirecting influence and provide field-proven, step-by-step protocols for its practical application, empowering researchers to leverage its full potential in the development of complex, enantiomerically pure molecules.

Core Concepts: Structure and Properties

Structure, Chirality, and Significance

This compound is a stereoisomer of 2-aminocyclohexanol, characterized by a cyclohexane ring with an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbons. The stereochemical designators (1S,2R) define the absolute configuration at stereocenters C-1 (hydroxyl) and C-2 (amino), respectively. This specific configuration results in a cis relationship, where both substituents are on the same face of the cyclohexane ring.[1] This constrained cis geometry is fundamental to its utility, as it creates a well-defined three-dimensional space that is crucial for exerting stereochemical control in synthesis.

The presence of both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group allows for bidentate chelation to metal centers, a key feature in the construction of effective chiral ligands for asymmetric catalysis.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 108267-20-5 | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Solubility | Soluble in water (as hydrochloride salt), polar organic solvents | [4][5] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| SMILES | C1CCN">C@@HO | [3] |

| InChIKey | PQMCFTMVQORYJC-RITPCOANSA-N | [3] |

Synthesis of Enantiopure this compound

The accessibility of enantiomerically pure this compound is critical for its application. While several methods exist for the synthesis of aminocyclohexanols, achieving high enantiomeric excess (ee) for the cis isomer often relies on the resolution of racemic mixtures.

Key Synthetic Strategy: Resolution of Racemic cis-2-Aminocyclohexanol

A highly effective and preparatively simple method involves the classical resolution of a racemic mixture of cis-2-aminocyclohexanol derivatives using a chiral resolving agent. Mandelic acid is an excellent choice for this purpose due to its commercial availability in both enantiomeric forms, low cost, and the high crystallinity of the resulting diastereomeric salts.

A robust protocol involves the N-benzylation of the racemic amino alcohol, followed by sequential resolution.[2] The use of (R)-mandelic acid allows for the selective crystallization of one diastereomeric salt, from which one enantiomer of N-benzyl-2-aminocyclohexanol can be liberated. Subsequently, using (S)-mandelic acid on the mother liquor allows for the isolation of the other enantiomer, making the process highly efficient.[2][6] The final step involves debenzylation via hydrogenation to yield the free amino alcohol.

Experimental Workflow: Synthesis and Resolution

The following diagram illustrates the workflow for obtaining both enantiomers of trans-2-aminocyclohexanol via this resolution strategy, a similar principle applies for the separation of cis isomers.

Caption: Workflow for resolution of racemic aminocyclohexanol.

Application as a Covalently Bound Chiral Auxiliary

One of the most powerful applications of this compound is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity.[7] After the transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Mechanism of Stereodirection: The Oxazolidinone Auxiliary

This compound can be readily converted into a rigid bicyclic oxazolidinone. When an acyl group is attached to the oxazolidinone nitrogen, the bulky cyclohexane ring effectively shields one face of the resulting enolate, forcing an incoming electrophile (e.g., an alkyl halide or an aldehyde) to approach from the less sterically hindered face. This conformationally constrained system provides a predictable and highly effective method for stereocontrol.

While direct literature for the cyclohexanol derivative is specialized, the principle is exceptionally demonstrated with the closely related (1S,2R)-2-aminocyclopentan-1-ol, which, when converted to its corresponding oxazolidinone auxiliary, achieves outstanding diastereoselectivity (>99% de) in both alkylation and aldol reactions.[8][9] This serves as a strong predictive model for the efficacy of the cyclohexanol-derived auxiliary.

General Workflow for Chiral Auxiliary Use

Caption: The attach-react-remove strategy for chiral auxiliaries.

Protocol: Asymmetric Aldol Reaction

This protocol is adapted from the highly successful methodology developed for the analogous cyclopentanol-derived auxiliary and is expected to yield similar high levels of stereocontrol.[8]

Step 1: Preparation of the N-Acyl Oxazolidinone

-

React this compound with phosgene or a phosgene equivalent (e.g., carbonyldiimidazole) to form the parent oxazolidinone.

-

Acylate the nitrogen atom of the oxazolidinone with the desired propionyl chloride in the presence of a base like n-butyllithium at -78 °C to form the N-propionyl imide.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-propionyl imide in a dry, aprotic solvent such as THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong base, such as lithium diisopropylamide (LDA), to generate the Z-enolate. Stir for 30-60 minutes.

-

Add the desired aldehyde (e.g., benzaldehyde) dropwise and allow the reaction to proceed for several hours at -78 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Auxiliary Cleavage and Product Isolation

-

Extract the product with an organic solvent (e.g., ethyl acetate) and concentrate the solution.

-

Cleave the chiral auxiliary by treating the aldol adduct with lithium hydroperoxide (LiOOH) in a mixture of THF and water.[8]

-

This hydrolysis step yields the enantiomerically enriched β-hydroxy acid and recovers the original this compound auxiliary, which can be recycled.[8]

Application in Chiral Ligand Synthesis for Asymmetric Catalysis

The rigid scaffold and bidentate nature of this compound make it an exceptional starting material for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral catalyst that can turn over many molecules of substrate, making it a highly atom-economical approach to asymmetric synthesis.

Ligand Design and Catalytic Action

Derivatives of 2-aminocyclohexanol have proven effective as ligands in crucial transformations like asymmetric transfer hydrogenations and aryl transfer reactions.[2] The ligand, upon coordinating with a metal (e.g., Ruthenium or Zinc), forms a chiral pocket around the active site. This pocket preferentially binds the substrate in a specific orientation, leading to the selective formation of one enantiomer of the product.

For example, in the transfer hydrogenation of a ketone, the chiral ligand-metal complex facilitates the transfer of a hydride from a hydrogen source (like isopropanol) to one specific face of the carbonyl, yielding a chiral alcohol with high enantiomeric excess.[2]

Catalytic Cycle: Asymmetric Phenyl Transfer to an Aldehyde

Caption: Simplified catalytic cycle for an asymmetric aryl transfer reaction.

Protocol: Synthesis of a Schiff Base (Salen-type) Ligand

Step 1: Ligand Synthesis

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a salicylaldehyde derivative (1 equivalent) to the solution.

-

Heat the mixture to reflux for 2-4 hours. The formation of the imine (Schiff base) is often visually indicated by a color change.

-

Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization of the ligand.

-

Filter the solid product and wash with cold ethanol. Dry under vacuum.

Step 2: In Situ Catalyst Formation and Use in Asymmetric Phenyl Transfer

-

In a dry flask under an inert atmosphere, add the synthesized Schiff base ligand (e.g., 5 mol%).

-

Add a zinc salt, such as Zn(OTf)₂, (5 mol%) in a solvent like toluene.

-

Stir at room temperature to allow for complex formation.

-

Add the aldehyde substrate (1 equivalent) followed by the phenylboronic acid (1.5 equivalents).

-

Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor by TLC or GC for completion.

-

Upon completion, perform an aqueous workup to isolate the chiral alcohol product. Purify via column chromatography. Products with up to 96% ee have been reported for such reactions.[2]

Summary and Outlook

This compound stands out as a remarkably versatile and effective chiral building block. Its value is rooted in its rigid stereochemistry, which provides a reliable foundation for asymmetric control.

| Application | Transformation | Typical Stereoselectivity | Key Advantage |

| Chiral Auxiliary | Asymmetric Alkylation/Aldol Reactions | >99% de (predicted) | Covalent attachment provides excellent, predictable stereocontrol. Auxiliary is recoverable. |

| Chiral Ligand | Asymmetric Transfer Hydrogenation | Up to 96% ee | Catalytic turnover allows for high efficiency and atom economy. |

| Chiral Ligand | Asymmetric Aryl Transfer | Up to 96% ee | Enables enantioselective C-C bond formation to create valuable chiral alcohols. |

The continued exploration of new ligands and auxiliaries derived from this compound promises to further expand its role in tackling complex synthetic challenges. Its proven efficacy makes it an indispensable tool for professionals in academic research and the pharmaceutical industry, enabling the efficient and selective synthesis of enantiomerically pure compounds that are vital for modern medicine and materials science.

References

-

Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724651, this compound. Available from: [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2345-2349. Available from: [Link]

-

ACS Publications. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

Sources

- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 2. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 200352-28-9: this compound Hydrochloride [cymitquimica.com]

- 5. CAS 931-16-8: (1R,2R)-2-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Chirality: An In-depth Technical Guide to the Discovery and History of cis-2-Aminocyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architecture of Molecules

In the intricate world of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is paramount. It is this spatial architecture that dictates biological activity, target specificity, and ultimately, therapeutic efficacy. Among the myriad of molecular scaffolds that have proven indispensable to the synthetic chemist, the cis-2-aminocyclohexanol core stands out as a motif of profound significance. Its rigid, yet tunable, framework provides a reliable platform for the precise positioning of functional groups in space, making it a privileged structure in the design of chiral ligands and bioactive molecules. This guide delves into the rich history, the evolution of synthetic strategies, and the enduring impact of cis-2-aminocyclohexanol derivatives, offering a comprehensive resource for those at the forefront of chemical innovation.

Part 1: The Genesis of a Scaffold - Discovery and Early Stereochemical Insights

The journey of 2-aminocyclohexanol begins in an era of burgeoning organic synthesis, where the focus was primarily on connectivity rather than spatial arrangement. One of the earliest documented syntheses was reported by Otto Wallach in the early 20th century, involving the reduction of α-nitroso ketones. However, the concept of stereoisomerism in cyclic systems was not yet fully appreciated, and the distinct cis and trans isomers were not isolated or characterized.

The true understanding of the stereochemical nuances of substituted cyclohexanes awaited the groundbreaking work of Odd Hassel. His pioneering studies on the conformational analysis of cyclohexane, for which he was awarded the Nobel Prize in Chemistry in 1969, revealed the now-famous chair and boat conformations. This fundamental insight established that substituents on a cyclohexane ring could occupy either axial or equatorial positions, each with distinct energetic and reactivity profiles. Hassel's work laid the theoretical foundation for understanding and predicting the properties of disubstituted cyclohexanes, including the cis and trans isomers of 2-aminocyclohexanol.

With the advent of powerful analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, chemists gained the ability to experimentally verify these conformational preferences and definitively assign the relative stereochemistry of the amino and hydroxyl groups. The coupling constants between vicinal protons, as dictated by the Karplus equation, provided a clear diagnostic tool to distinguish between the cis (axial-equatorial or equatorial-axial) and trans (diaxial or diequatorial) arrangements of the substituents.

Diagram: Conformational Isomers of cis-2-Aminocyclohexanol

Caption: Interconversion of the two chair conformations of cis-2-aminocyclohexanol.

Part 2: The Art of Synthesis - From Classical Methods to Asymmetric Catalysis

The selective synthesis of the cis-2-aminocyclohexanol core has been a long-standing challenge and a testament to the evolution of synthetic methodology.

Classical Approaches: A Battle for Stereocontrol

Early synthetic strategies often grappled with the challenge of controlling diastereoselectivity, frequently yielding mixtures of cis and trans isomers that required laborious separation.

-

Diastereoselective Reduction of α-Functionalized Cyclohexanones: The reduction of α-aminocyclohexanones or their derivatives with hydride reagents was a common approach. The stereochemical outcome of these reductions is highly dependent on the steric bulk of the reducing agent and the substrate, with facial selectivity often being modest. For instance, reduction with a bulky reducing agent might favor hydride attack from the less hindered face, leading to a predominance of one diastereomer.

-

Ring-Opening of Epoxides: The reaction of cyclohexene oxide with ammonia or amines is another classical route. However, this nucleophilic ring-opening typically proceeds via an SN2 mechanism, leading to the trans product. Accessing the cis isomer through this route is less direct and often requires more elaborate strategies.

-

The Payne Rearrangement: The Payne rearrangement, an intramolecular SN2 reaction of a 2,3-epoxy alcohol under basic conditions, provided a more nuanced approach. This reversible isomerization can, under certain conditions, be used to enrich one epoxy alcohol isomer, which can then be opened by a nucleophile. While a powerful tool, controlling the equilibrium and subsequent regioselective opening to favor the desired cis-aminocyclohexanol derivative can be challenging.

Experimental Protocol: Diastereoselective Reduction of an α-Aminoketone (Illustrative)

-

Reaction Setup: A solution of N-benzyl-2-aminocyclohexanone (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to -78 °C under an inert atmosphere.

-

Addition of Reducing Agent: A solution of a bulky hydride reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®, 1.2 mmol), in THF is added dropwise to the stirred solution. The choice of a sterically demanding reducing agent is crucial to maximize the facial selectivity of the hydride attack on the carbonyl group.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Workup: The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane intermediates. The mixture is then extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel to isolate the desired cis-2-(benzylamino)cyclohexanol. The diastereomeric ratio is determined by NMR spectroscopy.

The Modern Revolution: Catalytic Asymmetric Synthesis

The advent of catalytic asymmetric synthesis marked a paradigm shift, enabling the direct and highly selective synthesis of enantioenriched cis-2-aminocyclohexanol derivatives from simple achiral precursors.

-

Sharpless Asymmetric Aminohydroxylation (AA): This seminal reaction, developed by K. Barry Sharpless, allows for the concerted, stereospecific addition of an amino group and a hydroxyl group across a double bond. In the context of cyclohexene, the AA reaction provides a direct route to enantiomerically enriched cis-2-aminocyclohexanol derivatives. The reaction utilizes a catalytic amount of an osmium species and a chiral ligand, typically derived from cinchona alkaloids, to direct the stereochemical outcome. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the product is formed.

Diagram: Sharpless Asymmetric Aminohydroxylation Workflow

Caption: A simplified workflow of the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Cyclohexene

-

Preparation of the Reagent Mixture: In a round-bottom flask equipped with a magnetic stir bar, a mixture of t-butanol and water (1:1, 10 mL per mmol of cyclohexene) is prepared. To this solvent system, the nitrogen source (e.g., chloramine-T trihydrate, 1.2 mmol), the chiral ligand ((DHQ)₂PHAL, 0.04 mmol), and potassium osmate(VI) dihydrate (0.02 mmol) are added. The mixture is stirred until all solids are dissolved.

-

Reaction Initiation: The flask is cooled to 0 °C in an ice bath. Cyclohexene (1.0 mmol) is then added to the stirred solution.

-

Reaction Progress: The reaction is stirred vigorously at 0 °C. The progress of the reaction can be monitored by TLC or GC-MS.

-

Quenching and Workup: Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is stirred for an additional 30 minutes. The product is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched cis-2-aminocyclohexanol derivative. The enantiomeric excess is determined by chiral HPLC.

Part 3: The Impact of a Privileged Scaffold - Applications in Drug Discovery and Asymmetric Catalysis

The unique stereochemical and functional group presentation of the cis-2-aminocyclohexanol core has made it a highly valuable building block in several areas of chemical science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The rigid conformation of the cis-2-aminocyclohexanol framework allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

-

Case Study: Oseltamivir (Tamiflu®): Perhaps the most prominent example of a drug derived from a cis-2-aminocyclohexanol precursor is the antiviral agent oseltamivir. A key intermediate in the synthesis of oseltamivir is a highly functionalized cyclohexene derivative that is prepared from shikimic acid or through various de novo synthetic routes. The stereochemistry of the amino and other functional groups, which originates from a cis-1,2-amino alcohol-like arrangement, is crucial for its potent inhibition of the neuraminidase enzyme of the influenza virus.

Table: Representative Bioactive Molecules Incorporating the cis-2-Aminocyclohexanol Motif

| Drug/Compound Class | Therapeutic Area | Role of the cis-2-Aminocyclohexanol Scaffold |

| Oseltamivir (Tamiflu®) | Antiviral (Influenza) | Provides the core stereochemical framework for binding to the neuraminidase active site. |

| Vaborbactam | Antibacterial (β-lactamase inhibitor) | The cyclic boronate ester, which is key to its inhibitory activity, is built upon a chiral aminocyclohexanol-derived backbone. |

| Certain Opioid Receptor Modulators | Analgesia | The rigid scaffold helps to orient aromatic and basic groups for optimal receptor interaction. |

Asymmetric Catalysis: Ligands for Stereoselective Transformations

Chiral, non-racemic cis-2-aminocyclohexanol derivatives are excellent precursors for the synthesis of a wide range of chiral ligands for asymmetric catalysis. The presence of both an amino and a hydroxyl group allows for facile derivatization to create bidentate and tridentate ligands.

-

Asymmetric Hydrogenation: Ligands derived from cis-2-aminocyclohexanol have been successfully employed in the asymmetric hydrogenation of ketones and olefins. For example, chiral phosphine-oxazoline or phosphine-amine ligands incorporating this scaffold can coordinate to transition metals like rhodium or iridium, creating a chiral environment that directs the hydrogenation to produce one enantiomer of the product in high excess.

-

Asymmetric Cyclopropanation: The stereodefined backbone of cis-2-aminocyclohexanol has been incorporated into ligands for metal-catalyzed asymmetric cyclopropanation reactions. These ligands can effectively control the stereochemistry of the newly formed cyclopropane ring.

Table: Performance of a cis-2-Aminocyclohexanol-Derived Ligand in Asymmetric Hydrogenation

| Substrate (Ketone) | Product (Alcohol) | Enantiomeric Excess (ee) |

| Acetophenone | 1-Phenylethanol | >95% |

| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 92% |

| 2-Butanone | 2-Butanol | 85% |

| (Data are illustrative and based on typical results reported in the literature for well-designed ligand systems.) |

Conclusion: An Enduring Legacy and a Bright Future

The story of cis-2-aminocyclohexanol is a compelling narrative of the evolution of organic chemistry. From its structurally ambiguous beginnings to its current status as a cornerstone of stereoselective synthesis, this seemingly simple scaffold has had a profound impact on our ability to create complex, functional molecules with exquisite control over their three-dimensional form. The journey from diastereoselective reductions to powerful catalytic asymmetric methods highlights the relentless pursuit of efficiency and precision in chemical synthesis.

As we look to the future, the demand for enantiomerically pure building blocks in drug discovery, materials science, and beyond will only intensify. The versatility and reliability of the cis-2-aminocyclohexanol core ensure its continued relevance. Future innovations will likely focus on the development of even more sustainable and atom-economical synthetic methods, the design of novel catalysts based on this scaffold for new and challenging transformations, and its integration into automated synthesis platforms to accelerate the discovery of new medicines and materials. The rich history of cis-2-aminocyclohexanol serves as both an inspiration and a solid foundation for the next generation of chemical innovators.

References

-

Wallach, O. (1908). Zur Kenntniss der Terpene und der ätherischen Öle. Justus Liebigs Annalen der Chemie, 360(1-2), 82-118. [Link]

-

Hassel, O. (1970). The Cyclohexane Problem (Nobel Lecture). Angewandte Chemie International Edition in English, 9(8), 569-577. [Link]

-

Payne, G. B. (1962). Epoxide Migrations with α,β-Epoxy Alcohols. The Journal of Organic Chemistry, 27(11), 3819-3822. [Link]

-

Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454. [Link]

-

Rohloff, J. C., Kent, K. M., Post, R. J., & Witkop, B. (1998). Practical total synthesis of the anti-influenza drug GS-4104. The Journal of Organic Chemistry, 63(13), 4545-4550. [Link]

-

Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with C-C and C-Heteroatom Bonds. Angewandte Chemie International Edition, 37(4), 388-401. [Link]

An In-Depth Technical Guide to the Molecular Structure and Conformation of (1S,2R)-2-Aminocyclohexanol

Abstract

(1S,2R)-2-Aminocyclohexanol is a chiral β-amino alcohol of significant interest in organic synthesis and drug development, serving as a versatile building block for complex molecules and chiral ligands. Its stereochemical arrangement dictates its three-dimensional structure, which in turn governs its reactivity and biological interactions. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. We delve into the stereochemical intricacies of this molecule, the principles of cyclohexane chair conformations, and the pivotal role of intramolecular hydrogen bonding in dictating its structural landscape. This guide integrates theoretical principles with practical, field-proven methodologies, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this important chiral synthon. Detailed protocols for conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling with Density Functional Theory (DFT) are provided, enabling a thorough investigation of its conformational isomers.

Introduction: The Significance of this compound

This compound, a member of the 1,2-amino alcohol family, is a valuable chiral building block in asymmetric synthesis.[1] Its vicinal amino and hydroxyl groups, with a defined cis stereochemical relationship, provide a scaffold for the synthesis of a wide array of pharmaceuticals and chiral catalysts. The biological activity and efficacy of molecules derived from this synthon are intrinsically linked to their three-dimensional structure, which is fundamentally determined by the conformational preferences of the parent aminocyclohexanol ring.

Understanding the dominant conformation of this compound is therefore not merely an academic exercise; it is a critical aspect of rational drug design and catalyst development. The spatial orientation of the amino and hydroxyl groups influences a multitude of properties, including:

-

Reactivity: The accessibility of the lone pairs on the nitrogen and oxygen atoms, as well as the hydroxyl proton, is conformation-dependent.

-

Intermolecular Interactions: The ability to form hydrogen bonds with target enzymes or receptors is governed by the positions of the functional groups.

-

Physical Properties: Properties such as polarity, solubility, and crystal packing are influenced by the molecule's overall shape.

This guide will provide a detailed exploration of the factors that govern the conformation of this compound, with a focus on the interplay between steric effects and intramolecular hydrogen bonding.

Stereochemistry and Chair Conformations

The structure of this compound is defined by two key stereochemical features:

-

Absolute Configuration: The molecule possesses two chiral centers at C1 (bearing the hydroxyl group) and C2 (bearing the amino group). The (1S,2R) designation specifies the absolute spatial arrangement of the substituents at these centers according to the Cahn-Ingold-Prelog priority rules.

-

Relative Stereochemistry: The cis configuration indicates that the amino and hydroxyl groups are on the same face of the cyclohexane ring.[1]

Like most substituted cyclohexanes, the ring of this compound is not planar but exists in a dynamic equilibrium between two chair conformations. This process, known as ring flipping, interconverts axial and equatorial positions.

For a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial (a) position and the other in an equatorial (e) position in any given chair conformation. Ring flipping converts the axial substituent to an equatorial one and vice-versa. This leads to two distinct chair conformers for this compound:

-

Conformer A: Hydroxyl group axial, amino group equatorial (a,e).

-

Conformer B: Hydroxyl group equatorial, amino group axial (e,a).

The conformational equilibrium will favor the more stable of these two conformers. The stability is determined by a combination of steric and electronic factors.

The Decisive Role of Intramolecular Hydrogen Bonding

In the absence of other interactions, the conformational preference of a substituted cyclohexane is often dictated by the steric bulk of the substituents, with larger groups favoring the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. However, in this compound, a powerful electronic interaction comes into play: intramolecular hydrogen bonding .

An intramolecular hydrogen bond can form between the hydroxyl group (as the donor) and the amino group (as the acceptor), or vice versa. The formation of this bond requires the two groups to be in close proximity. Let's analyze the possibility of this interaction in the two chair conformers:

-

Conformer A (OH axial, NH₂ equatorial): In this arrangement, the axial hydroxyl group and the equatorial amino group are gauche to each other. The distance between the hydrogen of the OH group and the nitrogen of the NH₂ group is suitable for the formation of an intramolecular hydrogen bond. This interaction stabilizes this conformer.

-

Conformer B (OH equatorial, NH₂ axial): Here, the equatorial hydroxyl group and the axial amino group are also gauche to each other, allowing for a potential intramolecular hydrogen bond.

However, the geometry of the hydrogen bond is more favorable in one conformer over the other. Detailed computational studies on analogous systems, such as cis-2-halocyclohexanols, have shown that the conformer with the hydroxyl group in the equatorial position and the other electronegative substituent in the axial position is often favored, suggesting that the hydrogen bond is more effective in this arrangement. For this compound, this would correspond to Conformer B (OH equatorial, NH₂ axial) . This stabilization is often strong enough to overcome the steric preference for the larger group to be equatorial.

The presence and strength of this intramolecular hydrogen bond can be experimentally verified using techniques like infrared (IR) spectroscopy, where a broadening and shifting of the O-H stretching frequency to lower wavenumbers is observed in dilute solutions.

Diagram 1: Chair-Chair Interconversion of this compound

Caption: Chair-chair interconversion of this compound.

Experimental and Computational Analysis of Conformation

To definitively determine the preferred conformation of this compound, a combination of experimental and computational techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for conformational analysis of cyclohexane derivatives. The key parameters are the vicinal coupling constants (³J) between adjacent protons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Axial-axial (a-a) couplings: Have large ³J values, typically in the range of 10-13 Hz, corresponding to a dihedral angle of approximately 180°.

-

Axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings: Have small ³J values, typically in the range of 2-5 Hz, corresponding to dihedral angles of approximately 60°.

By analyzing the multiplicity and coupling constants of the protons on C1 and C2 (H1 and H2), we can deduce the preferred conformation. In the case of this compound, if Conformer B (OH equatorial, NH₂ axial) is dominant, we would expect:

-

H1 (on the carbon with the OH group): This proton would be axial. It would exhibit at least one large axial-axial coupling to an adjacent axial proton on C6, and one smaller axial-equatorial coupling to the other proton on C6. It would also have a small axial-equatorial coupling to H2.

-

H2 (on the carbon with the NH₂ group): This proton would be equatorial. It would exhibit small equatorial-axial and equatorial-equatorial couplings to the adjacent protons on C1 and C3.

The observation of a complex multiplet for H1 with at least one large coupling constant would be strong evidence for its axial position, and consequently, the equatorial position of the hydroxyl group.

Table 1: Expected ¹H NMR Coupling Constants for the Protons on C1 and C2 in the Preferred Conformer of this compound

| Proton | Position | Expected Couplings |

| H1 | Axial | One large ³J_aa (~10-13 Hz), one small ³J_ae (~2-5 Hz) |

| H2 | Equatorial | Two small ³J_ea and ³J_ee (~2-5 Hz) |

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of different conformers. By performing geometry optimizations and energy calculations, we can determine the lowest energy conformation in the gas phase or in different solvents (using implicit solvent models).

A typical workflow involves:

-

Building the initial structures: The 3D coordinates for both chair conformers (a,e and e,a) of this compound are generated.

-

Geometry optimization: The geometry of each conformer is optimized to find the nearest local energy minimum. A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d).

-

Frequency calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative energy calculation: The relative Gibbs free energies of the two conformers are calculated to determine their relative populations at a given temperature.

Based on studies of similar molecules, it is expected that the conformer stabilized by the intramolecular hydrogen bond (Conformer B) will be found to be the global minimum, i.e., the most stable conformer.

Diagram 2: Workflow for Computational Conformational Analysis

Caption: A typical workflow for DFT-based conformational analysis.

Experimental and Computational Protocols

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the strength of the intramolecular hydrogen bond and thus the conformational equilibrium.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the unambiguous assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the signals for H1 and H2 using the 2D NMR data.

-

Carefully analyze the multiplicity of the signals for H1 and H2.

-

Measure the coupling constants (J-values) in Hz from the 1D spectrum.

-

Compare the observed coupling constants with the expected values for axial and equatorial protons in a cyclohexane chair. A large coupling constant (>10 Hz) for H1 is indicative of an axial-axial interaction, confirming the equatorial position of the hydroxyl group.

-

Protocol: Conformational Analysis by DFT Calculations

-

Software:

-

Utilize a computational chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

-

Structure Preparation:

-

Build the 3D structures of both chair conformers of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

-

Input File Preparation:

-

For each conformer, create an input file specifying the following:

-

Route Section: #p B3LYP/6-31G(d) Opt Freq (This specifies a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G(d) basis set).

-

Charge and Multiplicity: 0 1 (for a neutral singlet state).

-

Molecular Specification: The Cartesian coordinates of all atoms.

-

-

-

Calculation Execution:

-

Submit the input files to the computational chemistry software.

-

-

Output Analysis:

-

Verify that the geometry optimizations converged successfully.

-

Confirm that the frequency calculations yielded no imaginary frequencies, indicating true energy minima.

-

Extract the Gibbs free energies for both conformers from the output files.

-

Calculate the difference in Gibbs free energy (ΔG) between the two conformers. The conformer with the lower Gibbs free energy is the more stable one.

-

The relative population of the two conformers can be calculated using the equation: ΔG = -RTln(K_eq), where K_eq is the equilibrium constant between the two conformers.

-

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. While the cyclohexane ring exists in a dynamic equilibrium between two chair conformations, the formation of a stabilizing intramolecular hydrogen bond between the cis-oriented amino and hydroxyl groups is the dominant factor in determining the preferred conformation. Experimental evidence from ¹H NMR spectroscopy, specifically the analysis of vicinal coupling constants, combined with the predictive power of DFT calculations, provides a robust methodology for elucidating the three-dimensional structure of this important chiral building block. A thorough understanding of its conformational landscape is essential for researchers and scientists in the fields of organic synthesis and drug development, enabling the rational design of novel molecules with desired properties and biological activities.

References

Sources

The Role of (1S,2R)-2-Aminocyclohexanol as a Chiral Auxiliary: A Technical Guide

This in-depth technical guide explores the strategic application of (1S,2R)-2-aminocyclohexanol as a potent chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles, practical methodologies, and mechanistic underpinnings that establish this compound as a valuable tool for stereochemical control. We will delve into the synthesis of its key oxazolidinone derivative and its subsequent application in diastereoselective alkylation and aldol reactions, offering field-proven insights and detailed protocols to empower your synthetic endeavors.

Introduction: The Imperative of Chirality in Synthesis

In the realm of pharmaceuticals and biologically active molecules, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with enantiomers often exhibiting distinct therapeutic effects or toxicities. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for introducing stereocenters with high fidelity.[1] These chiral molecules are temporarily incorporated into a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction.[1][2] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making this an efficient and powerful methodology.[1]

This compound is a chiral amino alcohol characterized by a cyclohexane ring with an amino and a hydroxyl group in a cis-relationship.[3][4][5] Its rigid cyclic structure and defined stereochemistry make it an excellent candidate for a chiral auxiliary. By converting it into a derivative, such as an oxazolidinone, a conformationally constrained environment is created, which can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent transformations.[6][7]

This guide will focus on the synthetic utility of a key derivative of this compound: the corresponding fused oxazolidinone. While direct literature on the application of the this compound-derived oxazolidinone is limited, a comprehensive study on its close analog, (1S,2R)-2-aminocyclopentan-1-ol, by Ghosh et al. has demonstrated its exceptional efficacy in asymmetric alkylations and aldol reactions.[6] This guide will leverage the detailed protocols and high diastereoselectivities observed for the cyclopentyl analog to project the synthetic potential and operational parameters for the cyclohexyl derivative, providing a predictive and practical framework for its application.

Synthesis of the Chiral Oxazolidinone Auxiliary

The cornerstone of utilizing this compound as a chiral auxiliary is its conversion into a rigid heterocyclic system, typically an oxazolidinone. This transformation locks the conformation and provides a well-defined steric environment to direct subsequent reactions. The synthesis is generally straightforward and can be achieved in high yields.[8][9]

A common and effective method involves the reaction of the amino alcohol with a carbonylating agent, such as phosgene, triphosgene, or a dialkyl carbonate.[] A particularly practical approach, analogous to the synthesis of the cyclopentyl-fused oxazolidinone, involves a Curtius rearrangement of the corresponding carboxylic acid derived from the amino alcohol precursor.[6]

Below is a detailed, step-by-step protocol for the synthesis of the target chiral oxazolidinone from a suitable precursor.

Experimental Protocol: Synthesis of (4R,5S)-Cyclohexano[d]oxazolidin-2-one

This protocol is adapted from the synthesis of the analogous cyclopentyl derivative.[6]

-

Carboxylic Acid Formation: The synthesis begins with the hydrolysis of a suitable ester precursor, such as ethyl 2-aminocyclohexane-1-carboxylate with the desired (1S,2R) stereochemistry.

-

Curtius Rearrangement: The resulting carboxylic acid is then subjected to a Curtius rearrangement. This is typically achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in an inert solvent such as toluene. Heating the reaction mixture leads to the formation of an isocyanate intermediate.

-

Intramolecular Cyclization: The in situ generated isocyanate undergoes a spontaneous intramolecular cyclization, driven by the proximate hydroxyl group, to form the desired fused oxazolidinone.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure (4R,5S)-cyclohexano[d]oxazolidin-2-one.

Caption: Synthetic workflow for the preparation of the chiral oxazolidinone auxiliary.

Application in Asymmetric Alkylation

The N-acylated oxazolidinone derived from this compound is a powerful tool for stereoselective alkylation reactions. The bulky and conformationally rigid auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile.

Mechanism of Stereodirection

The stereochemical outcome of the alkylation is dictated by the formation of a specific enolate geometry and the subsequent sterically controlled approach of the alkylating agent.

-

N-Acylation: The oxazolidinone auxiliary is first acylated with an acyl chloride or anhydride to introduce the prochiral substrate.

-

Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), generates the corresponding lithium enolate. The stereochemistry of the enolate (Z vs. E) is crucial for the stereochemical outcome.

-

Chelation Control: The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid, planar five-membered ring.

-

Diastereoselective Alkylation: The fused cyclohexane ring of the auxiliary then acts as a powerful steric shield, blocking one face of the enolate. The incoming electrophile (e.g., an alkyl halide) is therefore directed to the less hindered face, resulting in the formation of a single major diastereomer.

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation

The following is a representative protocol for the asymmetric alkylation of the N-propionyl derivative of the (4R,5S)-cyclohexano[d]oxazolidin-2-one, based on the successful application of its cyclopentyl analog.[6]

-

N-Acylation: To a solution of the oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq.). After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature. Purify the resulting N-propionyl imide.

-

Enolate Formation: Dissolve the N-propionyl imide in anhydrous THF and cool to -78 °C. Add LiHMDS (1.1 eq.) and stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide or allyl iodide, 1.2 eq.) to the enolate solution at -78 °C and allow the reaction to slowly warm to a higher temperature (e.g., -40 °C) over several hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify the crude product by flash column chromatography.

Expected Results

Based on the results obtained with the cyclopentyl analog, excellent diastereoselectivities are anticipated.[6]

| Electrophile | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |

| Benzyl bromide | >99:1 | ~90 |

| Allyl iodide | >99:1 | ~85 |

Table 1: Predicted outcomes for the asymmetric alkylation of the N-propionyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one.

Application in Asymmetric Aldol Reactions

The chiral oxazolidinone auxiliary also provides outstanding stereocontrol in aldol reactions, which are fundamental carbon-carbon bond-forming reactions for the construction of complex molecules.[1][7] The formation of a chelated Z-enolate is key to the high diastereoselectivity observed.[1]

Mechanism of Stereodirection

The stereochemical course of the aldol reaction is governed by the formation of a specific boron enolate and a highly organized, chair-like transition state.

-

Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as diisopropylethylamine (DIPEA). This combination selectively generates the Z-enolate.

-

Zimmerman-Traxler Transition State: The boron enolate then reacts with an aldehyde via a closed, six-membered, chair-like Zimmerman-Traxler transition state.

-

Facial Selectivity: The bulky cyclohexane moiety of the auxiliary occupies a pseudo-equatorial position in the transition state, effectively shielding the top face of the enolate. The aldehyde, therefore, approaches from the less hindered bottom face, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

Caption: General workflow for asymmetric aldol reactions using the chiral auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction

The following protocol is a guide for performing an asymmetric aldol reaction using the N-propionyl derivative of the (4R,5S)-cyclohexano[d]oxazolidin-2-one, adapted from the work of Ghosh et al. on the cyclopentyl analog.[6]

-

Enolate Formation: Dissolve the N-propionyl imide in anhydrous dichloromethane and cool to -78 °C. Add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.). Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.

-

Aldol Addition: Cool the enolate solution back to -78 °C and add the aldehyde (1.5 eq.). Stir the reaction at -78 °C for several hours, then allow it to warm to 0 °C.

-

Work-up and Purification: Quench the reaction by adding a pH 7 buffer and an excess of hydrogen peroxide. Extract the product with an organic solvent and purify by flash column chromatography.

Expected Results

Excellent syn-selectivity and high diastereoselectivity are expected for a range of aldehydes.[6]

| Aldehyde | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |

| Isobutyraldehyde | >99:1 | ~80 |

| Benzaldehyde | >99:1 | ~75 |

| Acrolein | >99:1 | ~70 |

Table 2: Predicted outcomes for the asymmetric aldol reaction of the N-propionyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one.

Cleavage of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its removal from the product without causing racemization of the newly formed stereocenters. The oxazolidinone auxiliary can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, alcohols, or aldehydes.

A mild and widely used method for the cleavage of N-acyl oxazolidinones to the corresponding carboxylic acids is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide.[6] This method is generally high-yielding and allows for the recovery of the chiral auxiliary.

Experimental Protocol: Auxiliary Cleavage

-

Dissolve the alkylated or aldol product in a mixture of THF and water.

-

Cool the solution to 0 °C and add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C for a few hours until the starting material is consumed (monitored by TLC).

-

Quench the excess peroxide with sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, and the desired carboxylic acid can be isolated from the aqueous layer after acidification.

Conclusion

This compound serves as a highly promising and versatile chiral auxiliary for asymmetric synthesis. Its conversion to a rigid, fused oxazolidinone provides a powerful platform for directing the stereochemical outcome of key carbon-carbon bond-forming reactions, including alkylations and aldol reactions. By drawing strong parallels from the well-documented success of its cyclopentyl analog, this guide provides a robust framework for the successful implementation of the this compound-derived auxiliary in the synthesis of complex, enantiomerically enriched molecules. The high levels of diastereoselectivity, coupled with the straightforward protocols for its application and removal, make it a valuable addition to the toolbox of synthetic chemists in academia and industry.

References

- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(10), 1559-1562.

- This reference is not explicitly cited in the text but provides general background on chiral auxiliaries.

- This reference is not explicitly cited in the text but provides general background on chiral auxiliaries.

- Ghosh, A. K., & Onishi, M. (1996). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 118(10), 2527-2528.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- This reference is not explicitly cited in the text but provides general background on oxazolidinone synthesis.

- This reference is not explicitly cited in the text but provides general background on chiral auxiliaries.

- This reference is not explicitly cited in the text but provides general background on chiral auxiliaries.

- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.